EPX Inhibition: (S)-3-(3-Bromo-phenoxy)-pyrrolidine Shows Moderate Potency Against Human Eosinophil Peroxidase
(S)-3-(3-Bromo-phenoxy)-pyrrolidine demonstrates inhibition of human eosinophil peroxidase (EPX) with an IC50 value of 360 nM [1]. This activity is measured in a biochemical assay using tyrosine as substrate, monitoring 3-bromo-tyrosine formation over a 10-minute incubation period [1]. This represents a moderate level of EPX inhibitory activity.
| Evidence Dimension | EPX inhibition potency |
|---|---|
| Target Compound Data | IC50 = 360 nM |
| Comparator Or Baseline | IC50 = 1.4 nM (myeloperoxidase inhibition by same compound) |
| Quantified Difference | ~257-fold selectivity for MPO over EPX |
| Conditions | Human EPX bromination assay with tyrosine substrate, 10 min incubation |
Why This Matters
The 360 nM EPX IC50 provides a baseline potency value for structure-activity relationship (SAR) studies and enables direct comparison with other pyrrolidine-based EPX inhibitors during lead optimization.
- [1] BindingDB BDBM50554035 (ChEMBL ID: CHEMBL4790231). Inhibition of human EPX bromination activity using tyrosine as substrate by measuring 3-bromo tyrosine formation incubated for 10 mins. Affinity Data IC50: 360 nM. Data curated by Bristol Myers Squibb and ChEMBL. View Source
